N-(3-acetylphenyl)-2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a tricyclic sulfonamide derivative featuring a complex heterocyclic core fused with a thiadiazine-dioxide system. Its structure includes a 12-chloro substituent, a 9-methyl group, and a sulfanyl acetamide moiety linked to a 3-acetylphenyl group. The acetyl group at the meta position of the phenyl ring distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(8-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S2/c1-12(27)13-4-3-5-15(8-13)24-19(28)11-31-21-23-10-18-20(25-21)16-7-6-14(22)9-17(16)26(2)32(18,29)30/h3-10H,11H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXHEFJAXXTZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-({12-chloro-9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings related to its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by a tricyclic framework with multiple functional groups that may contribute to its biological properties. The presence of a thiazole moiety and various substituents enhances its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 377.86 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that similar compounds within the thiazole class exhibit significant anticancer properties. For example, derivatives with thiazole linkages have shown promising results against various cancer cell lines, including lung adenocarcinoma and breast cancer cells. Studies suggest that the mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In a study involving thiazole derivatives, one compound demonstrated an IC50 value of 24.38 mg/kg in an electroshock seizure test, indicating potential neuroprotective effects alongside anticancer activity .
Antimicrobial Activity
Compounds structurally related to N-(3-acetylphenyl)-2-({12-chloro-9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide have shown antimicrobial properties against various pathogens. The presence of electron-withdrawing groups in the structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Neuroprotective Effects
The compound's structural attributes suggest potential neuroprotective effects similar to other thiazole derivatives known for their anticonvulsant properties. The ability to modulate neurotransmitter systems could be a vital mechanism in preventing neuronal damage during seizures.
The precise mechanisms through which N-(3-acetylphenyl)-2-({12-chloro-9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis: Activation of apoptotic pathways may lead to programmed cell death in malignant cells.
- Interaction with Receptors: Potential binding to specific receptors may modulate signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8)
- Structural Differences : Lacks the 12-chloro substituent and features a 4-chlorophenyl group instead of 3-acetylphenyl.
- Applications : Catalogued under "Bioactive Molecules" by Arctom Scientific, suggesting exploratory use in drug discovery .
N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-81-5)
- Structural Differences : Contains a 3-chloro-4-methoxyphenyl group, introducing both electron-withdrawing (Cl) and electron-donating (OMe) effects.
- Implications : The methoxy group could improve solubility relative to the acetylated analog, while the chloro substituent may stabilize π-π stacking interactions.
- Applications : Marketed for custom synthesis, indicating utility in structure-activity relationship (SAR) studies .
Antiarrhythmic Thienopyridine Derivatives (e.g., 6a,b)
- Structural Parallels: Share the sulfanyl acetamide linkage but incorporate tetracyclic thienopyridine cores instead of tricyclic systems.
Key Comparative Data
Research Findings and Implications
- Aromaticity and Stability : The tricyclic core’s conjugated π-system aligns with aromaticity criteria, enhancing metabolic stability and enabling interactions with hydrophobic binding pockets .
- Substituent Effects :
- The 3-acetyl group in the target compound may reduce solubility compared to methoxy-substituted analogs but could improve target selectivity via H-bonding or dipole interactions.
- Chloro substituents in analogs (CAS 895102-18-8, CAS 895102-81-5) likely enhance electrophilicity, favoring covalent or halogen-bonding interactions .
- Synthetic Accessibility : All compounds likely employ nucleophilic substitution between sulfhydryl groups and chloroacetamides, as seen in antiarrhythmic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
